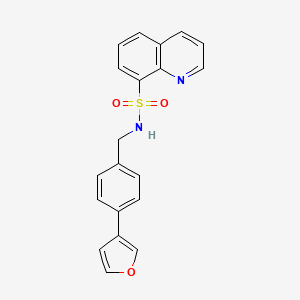

N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide

Description

Background and Relevance of Quinoline-Sulfonamide Hybrids

Quinoline-sulfonamide hybrids represent a pivotal advancement in medicinal chemistry, merging the pharmacological strengths of two historically significant drug classes. The quinoline scaffold, characterized by a bicyclic aromatic system, has been integral to antimalarial therapies since the isolation of quinine from cinchona bark. Modern derivatives, such as chloroquine and ciprofloxacin, exploit quinoline’s ability to intercalate DNA or inhibit bacterial topoisomerases. Sulfonamides, first introduced as antibacterial agents in the 1930s, inhibit dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis. Their selective toxicity arises from the absence of this pathway in humans, making them a cornerstone of antimicrobial therapy.

The fusion of quinoline and sulfonamide moieties capitalizes on synergistic mechanisms. Quinoline enhances membrane permeability and intercalation potential, while sulfonamide provides targeted enzyme inhibition. This dual-action strategy addresses antibiotic resistance by complicating pathogen evasion mechanisms. For instance, quinoline-sulfonamide hybrids have demonstrated efficacy against Pseudomonas aeruginosa and Staphylococcus typhi, with minimum inhibitory concentrations (MICs) as low as 64 μg mL⁻¹. Additionally, their structural versatility allows modifications to optimize pharmacokinetics, such as adjusting hydrophobicity or introducing electron-withdrawing groups.

Structure

3D Structure

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c23-26(24,19-5-1-3-17-4-2-11-21-20(17)19)22-13-15-6-8-16(9-7-15)18-10-12-25-14-18/h1-12,14,22H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEUWVDJSLAURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoline core can produce dihydroquinoline derivatives.

Scientific Research Applications

Structure-Activity Relationship

The structure-activity relationship (SAR) of N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide indicates that modifications on the quinoline and furan moieties can significantly enhance its cytotoxic effects. For example, the introduction of electron-withdrawing groups has been shown to improve the compound's ability to inhibit cancer cell lines such as HCT116 and MDA-MB-231 .

Broad Spectrum Efficacy

Compounds similar to this compound have been evaluated for their antibacterial and antifungal properties. Studies demonstrate that these sulfonamide derivatives exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicate strong antibacterial effects, suggesting potential applications in treating infections caused by resistant strains .

Mechanisms of Antimicrobial Action

The antimicrobial activity of these compounds is hypothesized to be linked to their ability to inhibit carbonic anhydrase, an enzyme that plays a role in bacterial metabolism. This inhibition disrupts essential physiological processes in bacteria, leading to cell death . Additionally, the structural configuration of these compounds allows for effective interaction with microbial targets.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. Additionally, the quinoline core can intercalate into DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Target Specificity

The table below summarizes key structural analogs and their pharmacological targets:

Pharmacological and Physicochemical Differences

Heterocyclic Substituent Effects

- Furan vs. However, halogenated derivatives (e.g., 4BP-TQS) exhibit stronger hydrophobic interactions with transmembrane domains of nAChRs, critical for allosteric agonism . Activity Impact: Halogen position (para in 4BP-TQS) is essential for α7 nAChR agonist activity. Replacement with non-halogen groups (e.g., furan) may abolish direct agonism but retain modulatory effects .

Quinoline Core Modifications

- Tetrahydroquinoline vs. Planar Quinoline: Compounds like 4BP-TQS and TQS feature a tetrahydroquinoline core, which enhances conformational flexibility and binding to the α7 nAChR transmembrane site. In contrast, the planar quinoline core in this compound may favor interactions with flat binding pockets (e.g., PKM2 allosteric sites) .

Physicochemical Properties

- Solubility and Crystallinity :

- Synthetic Accessibility :

Research Findings and Clinical Relevance

PKM2 Modulation

- Piperazine-linked quinoline-8-sulfonamides (e.g., Agios Pharmaceuticals’ WO2019104134A1) show nanomolar potency in PKM2 activation, a mechanism explored for cancer and metabolic disorders. Molecular docking studies () suggest the sulfonamide group coordinates with PKM2’s allosteric site, while the benzyl substituent occupies a hydrophobic pocket. The furan analog’s smaller size may reduce steric hindrance but limit hydrophobic interactions .

nAChR Modulation

- 4BP-TQS and related tetrahydroquinoline sulfonamides act as ago-PAMs (allosteric agonist-positive allosteric modulators) at α7 nAChRs, with EC₅₀ values in the low micromolar range. Bromine’s para position is critical; substitution with furan may eliminate agonist activity but retain PAM effects, as seen with fluorine-substituted 4FP-TQS .

Biological Activity

N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into its biological activity, synthesis, and structure-activity relationships, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline core with a sulfonamide group at the 8-position and a furan-3-ylbenzyl group at the 4-position. This unique combination of functional groups is believed to enhance its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Anticancer Properties

This compound exhibits significant anticancer activity. Studies indicate that quinoline derivatives can inhibit cancer cell proliferation through multiple pathways, including:

- Inhibition of Enzymes : The sulfonamide group enhances binding to enzymes involved in cancer progression, such as carbonic anhydrases (CAs). For instance, related quinoline derivatives have shown inhibition constants () ranging from 0.083 to 9.091 μM against human isoforms hCA I and II .

- Mechanisms of Action : The compound's mechanism may involve the disruption of metabolic pathways critical for tumor growth. It potentially interacts with DNA or RNA synthesis processes, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, which can be attributed to its ability to inhibit bacterial growth and biofilm formation. Research has shown that similar sulfonamide compounds can exhibit bactericidal effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. A comparison with other related compounds reveals insights into how modifications affect efficacy:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 4-(Quinolin-8-ylsulfonylamino)benzoic acid | Structure | Anticancer | Contains a benzoic acid moiety |

| N-(4-Chlorobenzyl)quinoline-8-sulfonamide | Structure | Antimicrobial | Chlorine substitution enhances activity |

| Benzofuran derivatives | Structure | Antiproliferative | Heterocyclic structure provides different reactivity |

This table illustrates how different substitutions on the quinoline scaffold can lead to varying biological activities, highlighting the importance of the furan and sulfonamide groups in enhancing therapeutic potential.

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the anticancer efficacy of quinoline derivatives found that compounds similar to this compound significantly inhibited cancer cell lines, suggesting potential for development as chemotherapeutics .

- Antimicrobial Evaluation : Another research highlighted that derivatives with sulfonamide groups exhibited reduced biofilm formation in bacterial cultures, indicating their potential use in treating infections resistant to conventional antibiotics .

- Mechanistic Insights : The binding affinity studies reveal that the compound may act as an inhibitor of carbonic anhydrases, which are crucial for maintaining pH balance in tumor microenvironments .

Q & A

Q. What are the recommended synthetic routes for N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the quinoline core and introduction of the sulfonamide group. A common approach includes:

- Quinoline Core Formation : Use the Skraup synthesis (aniline derivatives cyclized with glycerol and sulfuric acid) or modified Friedländer reactions .

- Sulfonamide Introduction : React quinoline-8-sulfonyl chloride with 4-(furan-3-yl)benzylamine in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions .

- Optimization : Solvent choice (e.g., DMF or dichloromethane), temperature (0–25°C), and reaction time (12–24 hours) significantly impact yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can the purity and crystallinity of this compound be validated?

- XRPD (X-ray Powder Diffraction) : Identifies crystalline phases by comparing experimental diffraction patterns with reference data. Amorphous forms show broad halos, while crystalline forms exhibit sharp peaks .

- Thermal Analysis : TGA (Thermogravimetric Analysis) measures thermal stability (weight loss <1% below 150°C indicates purity). DSC (Differential Scanning Calorimetry) detects melting points and polymorphic transitions .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity (>95%) .

Q. What structural analogs of this compound have been studied, and how do substitutions (e.g., furan vs. thiophene) alter properties?

- Thiophene Analogs : Replacing the furan-3-yl group with thiophene-3-yl (e.g., N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide) increases lipophilicity (logP +0.5) but may reduce aqueous solubility .

- Piperazine Derivatives : Substitutions with cyclopropylmethyl-piperazine (e.g., N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide) enhance binding affinity to targets like pyruvate kinase M2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by polymorphic forms?

- Case Study : Crystalline Form I (melting point 218°C) of a related quinoline-sulfonamide exhibited 10-fold higher α7 nAChR agonist activity than amorphous forms. Use XRPD and DSC to correlate bioactivity with crystallinity .

- Methodological Fix : Standardize crystallization protocols (e.g., solvent-antisolvent methods with ethanol/water) to ensure batch-to-batch consistency .

Q. What experimental strategies are recommended for studying this compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?

- Electrophysiology : Patch-clamp assays on HEK-293 cells expressing human α7 nAChRs. Measure EC₅₀ values for allosteric modulation (e.g., 4BP-TQS analogs show EC₅₀ = 3–10 µM) .

- Radioligand Binding : Competitive displacement assays using [³H]MLA to determine Ki values. Structural analogs with bromine at the para position (e.g., 4BP-TQS) show higher affinity than ortho/meta derivatives .

Q. How do halogen substitutions on the phenyl ring influence pharmacological properties?

- Bromine (4BP-TQS) : Acts as a potent allosteric agonist (EC₅₀ = 4.2 µM) with slow desensitization kinetics.

- Fluorine (4FP-TQS) : Lacks agonist activity but potentiates acetylcholine responses (2-fold enhancement at 10 µM).

- Iodine (4IP-TQS) : Increases activation rate (τ = 12 ms) but reduces thermal stability (TGA weight loss at 120°C) .

Q. What computational methods are suitable for predicting the binding mode of this compound to enzymatic targets?

- Molecular Docking : Use AutoDock Vina with PyMOL to model interactions with pyruvate kinase M2 (PDB ID: 4G1N). Focus on hydrogen bonds between the sulfonamide group and Arg168/Ser275 .

- MD Simulations : GROMACS simulations (100 ns) can assess stability of the ligand-receptor complex. RMSD values <2 Å indicate stable binding .

Q. How can solubility limitations in aqueous buffers be addressed during in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions. For cell-based assays, dilute in PBS with 0.01% Tween-80 to prevent precipitation .

- pH Adjustment : Solubility increases at pH >7.5 due to deprotonation of the sulfonamide group. Use 10 mM HEPES buffer (pH 8.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.